Coumarin, 3-benzoyl-4-phenyl-
Description
Historical Context and Evolution of Coumarin (B35378) Research
The journey of coumarin research began with its isolation from the tonka bean in the 19th century. Initially valued for its pleasant fragrance, leading to its use in perfumes and as a food additive, the scientific community soon recognized the broader potential of the coumarin scaffold. marmara.edu.tr The discovery of the anticoagulant properties of dicoumarol, a naturally occurring coumarin, marked a pivotal moment, shifting the research focus towards the medicinal applications of these compounds. researchgate.net
Over the decades, extensive research has unveiled a wide spectrum of biological activities associated with coumarin derivatives, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netnih.gov This has spurred the development of numerous synthetic methodologies, such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation, to create novel coumarin analogues with enhanced or specific activities. marmara.edu.tr The evolution of coumarin research highlights a continuous effort to understand the structure-activity relationships that govern the diverse biological effects of these fascinating molecules.
Significance of Benzoyl and Phenyl Substitutions in Coumarin Scaffolds
The introduction of substituents onto the coumarin core is a key strategy for modulating its physicochemical and biological properties. The presence of benzoyl and phenyl groups at the 3- and 4-positions, as seen in Coumarin, 3-benzoyl-4-phenyl-, is particularly noteworthy.
The phenyl group at the 4-position is known to influence the conformation and steric bulk of the molecule. This can impact how the compound interacts with biological targets. In some instances, a 4-phenyl substituent has been associated with a decrease in luminescent properties. mdpi.com However, the introduction of bulky substituents at this position can also improve target binding.
The benzoyl group at the 3-position introduces a flexible keto-linker and an additional aromatic ring, which can significantly affect the molecule's electronic and steric properties. This substitution can enhance antimicrobial activity due to the electron-withdrawing nature of the benzoyl group. Furthermore, the presence of a benzoyl moiety can influence the antioxidant capacity of the coumarin derivative. arabjchem.org The combination of these substituents creates a unique electronic and spatial arrangement that can lead to novel biological activities and photophysical characteristics. researchgate.net
Scope and Research Objectives for Coumarin, 3-benzoyl-4-phenyl-
Research on Coumarin, 3-benzoyl-4-phenyl- is driven by the desire to explore the synergistic effects of the benzoyl and phenyl substituents on the coumarin scaffold. The primary objectives include:
Synthesis and Characterization: Developing efficient synthetic routes, such as the Friedel-Crafts acylation or Pechmann reaction, to obtain the target compound and thoroughly characterizing its structure using modern spectroscopic techniques.
Investigation of Biological Activities: Screening the compound for a range of biological activities, including antimicrobial and antioxidant properties, to understand how the specific substitution pattern influences its therapeutic potential. researchgate.net
Exploration of Photophysical Properties: Studying the fluorescence and other photophysical characteristics of the molecule, as the extended π-conjugation provided by the aromatic substituents is predicted to result in interesting optical properties. uevora.pt
By focusing on this specific derivative, researchers aim to contribute to the broader understanding of structure-activity relationships within the coumarin class, potentially leading to the development of new therapeutic agents or functional materials.
Physicochemical and Spectroscopic Data of Coumarin, 3-benzoyl-4-phenyl-
| Property | Value |
| CAS Number | 19725-29-2 |
| Molecular Formula | C22H14O3 |
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | 3-benzoyl-4-phenylchromen-2-one |
This data was sourced from a general chemical properties database.
Structure
2D Structure
Properties
CAS No. |
19725-29-2 |
|---|---|
Molecular Formula |
C22H14O3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-benzoyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H14O3/c23-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)25-22(20)24/h1-14H |
InChI Key |
FMCKKHCHCKODSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Synonyms |
3-Benzoyl-4-phenylcoumarin |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H-NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton in "Coumarin, 3-benzoyl-4-phenyl-", are not available in published literature.
Specific ¹³C-NMR chemical shift values for the individual carbon atoms of "Coumarin, 3-benzoyl-4-phenyl-" have not been reported.
Correlational data from 2D-NMR experiments, which are essential for the unambiguous assignment of proton and carbon signals and for determining the connectivity and spatial relationships within the molecule, are not available.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
The exact mass measurement of the molecular ion of "Coumarin, 3-benzoyl-4-phenyl-", which would confirm its elemental composition, has not been documented.
There are no available reports on the fragmentation pattern of "Coumarin, 3-benzoyl-4-phenyl-" under mass spectrometric conditions, which would provide valuable information about its structural components.
An article on the advanced spectroscopic and structural characterization of the chemical compound "Coumarin, 3-benzoyl-4-phenyl-" cannot be generated at this time. Despite a thorough search of available scientific literature, specific experimental data for the Infrared (IR), Ultraviolet-Visible (UV-Vis), and X-ray crystallographic properties of this particular compound could not be located.
The requested sections on "," including subsections on "Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy" and "X-ray Crystallography for Solid-State Structure Determination," require detailed and specific research findings that are not present in the public domain for "Coumarin, 3-benzoyl-4-phenyl-".
Therefore, in adherence to the instructions to focus solely on the specified compound and to provide scientifically accurate information, the article cannot be written.
Computational and Theoretical Investigations of Coumarin, 3 Benzoyl 4 Phenyl
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction pathways involved in the synthesis of complex organic molecules like Coumarin (B35378), 3-benzoyl-4-phenyl-. DFT calculations allow for the detailed exploration of a reaction's potential energy surface, enabling the identification of intermediates, transition states, and the calculation of activation energies, which are crucial for determining the feasibility and kinetics of a proposed mechanism. ut.ac.irdntb.gov.ua
A plausible synthetic route for 3,4-disubstituted coumarins involves a Michael addition followed by an intramolecular cyclization. For the target molecule, a potential pathway could start from a 3-benzoylcoumarin (B162544) precursor, which then reacts with a phenylating agent. Computational analysis of such a reaction would involve the following steps:
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all positive (real) frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Table 1: Hypothetical DFT-Calculated Relative Energies for the Synthesis of Coumarin, 3-benzoyl-4-phenyl-
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (3-benzoylcoumarin + Phenylating agent) | 0.0 |
| TS1 | Transition State for Michael Addition | +25.5 |
| INT1 | Michael Addition Intermediate | -10.2 |
| TS2 | Transition State for Cyclization | +15.8 |
| INT2 | Cyclized Intermediate | -22.5 |
| TS3 | Transition State for Dehydrogenation | +5.3 |
| P | Product (Coumarin, 3-benzoyl-4-phenyl-) | -45.0 |
Note: Data are hypothetical and for illustrative purposes to demonstrate the output of a typical DFT study.
This computational approach provides profound insights into the reaction's energetic landscape, guiding synthetic chemists in optimizing reaction conditions by understanding which steps are kinetically most demanding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their properties. nih.gov While often used for biological activities, QSAR can also provide mechanistic insights into non-biological endpoints, such as reaction kinetics, solubility, or spectroscopic properties, by correlating them with physicochemical descriptors. bjbms.org
To develop a QSAR model for a series of 3-benzoyl-4-phenyl-coumarin analogues, a dataset of these compounds would be created. For each compound, a set of molecular descriptors representing its structural, electronic, and physicochemical properties would be calculated. These descriptors fall into several categories:
Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. These relate to the molecule's reactivity and electrostatic interactions.
Steric Descriptors: Including molecular volume, surface area, and specific conformational indices (e.g., Kier shape indices), which describe the size and shape of the molecule.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching (e.g., Wiener index, Balaban index). bjbms.org
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (LogP), which quantifies the molecule's lipophilicity.
A statistical method, such as Multiple Linear Regression (MLR), is then used to build a model that links a selection of these descriptors to an observed property. For example, a QSAR model could be developed to predict the wavelength of maximum fluorescence emission (a physicochemical property) for a series of coumarin derivatives. The resulting equation might reveal that higher HOMO-LUMO gaps and lower hydrophobicity lead to shifts in the emission spectrum, providing a mechanistic understanding of how structural modifications influence the photophysical properties.
Table 2: Representative Molecular Descriptors for a Hypothetical QSAR Study of Coumarin Analogues
| Compound | LogP | HOMO (eV) | LUMO (eV) | Molecular Volume (ų) | Dipole Moment (Debye) |
| Analog 1 | 4.5 | -6.2 | -2.1 | 350 | 3.1 |
| Analog 2 | 4.8 | -6.3 | -2.0 | 365 | 3.5 |
| Analog 3 | 4.2 | -6.1 | -2.2 | 340 | 2.8 |
| Analog 4 | 5.1 | -6.4 | -1.9 | 380 | 3.9 |
Note: Data are hypothetical and for illustrative purposes.
The predictive power and robustness of the developed QSAR model must be rigorously validated before it can be used to predict the properties of new, unsynthesized compounds. excli.de
Photophysical Properties and Optoelectronic Behavior
Optoelectronic Parameters
Optical Band Gap Determination
Generating an article on this specific compound with the required level of detail would necessitate fabricating data, which is contrary to the principles of scientific accuracy. Further research or de novo experimental characterization of "Coumarin, 3-benzoyl-4-phenyl-" would be required to populate the sections outlined in the request.
In-Depth Analysis of Coumarin (B35378), 3-benzoyl-4-phenyl-:
This article aims to provide a structured overview of the anticipated photophysical and optoelectronic behavior of "Coumarin, 3-benzoyl-4-phenyl-" based on the known properties of analogous coumarin derivatives. The subsequent sections will address the theoretical basis for its refractive index and electrical properties, highlighting the need for future experimental investigation to validate these predictions.
The photophysical properties of coumarin derivatives are of significant interest due to their wide range of applications, including in fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). These properties are intrinsically linked to the electronic structure of the molecule, which is influenced by the nature and position of its substituents.
In "Coumarin, 3-benzoyl-4-phenyl-", the core coumarin (2H-chromen-2-one) structure is functionalized with a benzoyl group at the 3-position and a phenyl group at the 4-position. The benzoyl group, with its carbonyl moiety, acts as an electron-withdrawing group, while the phenyl group can act as a π-electron donor or acceptor depending on its interaction with the coumarin nucleus. The interplay between these substituents is expected to govern the molecule's absorption and emission characteristics.
Computational studies on similarly substituted coumarins suggest that the introduction of aromatic and carbonyl groups can lead to a redshift (a shift to longer wavelengths) in the absorption and fluorescence spectra compared to the parent coumarin molecule. This is attributed to the extension of the π-conjugated system and the potential for intramolecular charge transfer (ICT) from the phenyl group to the benzoyl group upon photoexcitation. However, without experimental data, specific values for absorption and emission maxima, quantum yields, and fluorescence lifetimes for "Coumarin, 3-benzoyl-4-phenyl-" remain speculative.
The refractive index is a fundamental optical property of a material that describes how light propagates through it. For organic molecules like "Coumarin, 3-benzoyl-4-phenyl-", the refractive index is related to its molecular polarizability, which in turn is influenced by the electronic structure and the arrangement of atoms in the molecule.
While no direct measurements of the refractive index for "Coumarin, 3-benzoyl-4-phenyl-" have been reported, it is anticipated that its value would be influenced by the presence of the aromatic phenyl and benzoyl groups. Aromatic systems generally exhibit higher polarizability due to their delocalized π-electrons, which would likely result in a relatively high refractive index for this compound.
Table 1: Anticipated Refractive Index Contributors for Coumarin, 3-benzoyl-4-phenyl-
| Molecular Component | Expected Contribution to Refractive Index |
| Coumarin Nucleus | Moderate |
| 3-Benzoyl Group | High (due to carbonyl and phenyl) |
| 4-Phenyl Group | High |
This table is illustrative and based on general principles of molecular optics. Actual values require experimental determination.
The electrical properties of organic molecules, including their electrical susceptibility and conductance, are crucial for their application in electronic devices. Electrical susceptibility is a measure of how a material becomes polarized in an electric field, while conductance relates to its ability to conduct an electric current.
Studies on other coumarin derivatives have shown that their electrical conductivity can be tuned by chemical modification. However, in the absence of experimental measurements for "Coumarin, 3-benzoyl-4-phenyl-", its specific conductance and susceptibility values are unknown.
Table 2: Predicted Electrical Properties of Coumarin, 3-benzoyl-4-phenyl-
| Property | Predicted Nature | Rationale |
| Electrical Susceptibility | Moderate to High | Presence of polar carbonyl group and polarizable aromatic rings. |
| Conductance | Low (Semiconducting) | Extended π-conjugation may allow for some charge transport, but a significant band gap is expected. |
This table represents qualitative predictions. Quantitative data can only be obtained through experimental studies.
Chemical Transformations and Reactivity Profiles
Derivatization Strategies of the Coumarin (B35378) Nucleus
Derivatization of the 3-benzoyl-4-phenylcoumarin core allows for the systematic modification of its properties. Strategies typically target the exocyclic benzoyl group, the C4-phenyl substituent, or other positions on the fused benzene (B151609) ring of the coumarin system.
The carbonyl group of the 3-benzoyl moiety is a key site for derivatization. It can undergo condensation reactions with various nucleophiles to yield a range of derivatives. For instance, the reaction of a substituted 3-benzoylcoumarin (B162544), such as 3-benzoyl-7,8-dimethoxycoumarin, with 4-phenyl thiosemicarbazide (B42300) leads to the formation of the corresponding thiosemicarbazone. researchgate.net This reaction involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the electrophilic carbonyl carbon of the benzoyl group, followed by dehydration to form the C=N double bond of the thiosemicarbazone. researchgate.net
Another notable transformation involving the benzoyl group is its participation in cycloaddition reactions. Research has shown that 3-benzoyl coumarins can undergo a [2+1] cyclopropanation reaction with 3-halooxindoles. nih.gov This transformation, catalyzed by a squaramide-based organocatalyst, proceeds through a Michael addition followed by an intramolecular cyclization, yielding complex spirooxindole-cyclopropa[c]coumarins. nih.gov The reaction demonstrates the reactivity of the conjugated system formed by the benzoyl group and the C3-C4 double bond of the coumarin ring. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Condensation | 4-Phenyl thiosemicarbazide | Thiosemicarbazone | researchgate.net |
| [2+1] Cyclopropanation | 3-Halooxindole, Squaramide catalyst | Spirooxindole-cyclopropa[c]coumarin | nih.gov |
Modifications on the 4-phenyl ring are typically achieved by utilizing pre-functionalized starting materials in the synthesis of the coumarin itself. However, for a pre-formed 3-benzoyl-4-phenylcoumarin, derivatization strategies would rely on classical aromatic substitution reactions, provided the ring is suitably activated or contains a handle for cross-coupling reactions.
For the broader class of 3-phenylcoumarins, it has been demonstrated that a halogen atom, such as bromine, on the phenyl ring serves as a versatile functional group for further modifications. mdpi.com This halogen can participate in various palladium-catalyzed cross-coupling reactions, including:
Suzuki cross-coupling for the formation of new carbon-carbon bonds with boronic acids. mdpi.comnih.gov
Miyaura borylation to introduce a boronate ester group. mdpi.com
Buchwald-Hartwig or Ullman reactions for carbon-nitrogen bond formation. mdpi.com
These strategies, while demonstrated on other phenylcoumarin isomers, are chemically applicable to the 4-phenyl moiety of the target compound, assuming a halogenated precursor is used.
The fused benzene ring of the coumarin nucleus can be substituted at positions 5, 6, 7, and 8. The nature and position of these substituents can significantly influence the molecule's properties. Studies on related 3-phenylcoumarin (B1362560) structures have explored various substitutions:
Position 6: The introduction of a chlorine atom or a nitro group at this position has been shown to modulate biological activity in related 3-arylcoumarins. nih.govnih.gov
Position 7: This position is frequently substituted with alkoxy groups. For example, 7-aminoalkoxy-3-phenylcoumarins have been synthesized and studied. nih.gov An acetoxy group at position 7 can be easily deprotected to a hydroxyl group, which can then be used for further reactions like esterification or etherification. mdpi.com
Position 8: Methoxy (B1213986) substitution at the C8 position has been investigated in the context of developing bioactive 3-arylcoumarin derivatives. nih.gov
These derivatization approaches highlight the chemical accessibility of multiple sites on the coumarin core for creating diverse molecular architectures.
| Position on Coumarin Core | Example Substituent/Reaction | Significance | Reference |
|---|---|---|---|
| 6 | -Cl, -NO₂ | Modulation of biological activity | nih.govnih.gov |
| 7 | -OH (from -OAc), -O-(CH₂)n-NR₂ | Site for further functionalization (e.g., esterification) | mdpi.comnih.gov |
| 8 | -OCH₃ | Investigated for bioactivity | nih.gov |
Reaction Mechanisms and Kinetic Studies of Chemical Transformations
Understanding the mechanisms and kinetics of reactions involving 3-benzoyl-4-phenylcoumarin is essential for controlling reaction outcomes and predicting its stability.
Coumarin derivatives are known to be photosensitive. Studies on structurally similar compounds, such as 4-methyl-7-hydroxycoumarin, provide insight into the potential photochemical pathways. semanticscholar.org Upon exposure to UV light, coumarins can undergo photolysis. semanticscholar.org A likely mechanism involves the excitation of the molecule to a higher energy state, which can lead to the cleavage of the ester-like C-O bond within the lactone ring. semanticscholar.org This process can result in the formation of new chemical species. semanticscholar.org
The photochemical reaction can be influenced by the presence of other substances. For example, radical scavengers or certain quenchers might inhibit the reaction, while photosensitizers or reactive oxygen species could accelerate the degradation process. semanticscholar.org Kinetic studies on related coumarins have shown that the rate of photochemical degradation is often highest during the initial period of light exposure. semanticscholar.org
The 3-benzoyl-4-phenylcoumarin scaffold can participate in both oxidative and reductive reactions.
Oxidative Transformations: The coumarin nucleus is susceptible to oxidation. The synthesis of 3-arylcoumarins can sometimes involve oxidative arylation using oxidants like potassium permanganate (B83412) (KMnO₄), indicating the core can withstand and react under specific oxidative conditions. nih.gov Furthermore, the antioxidant properties reported for some 3-arylcoumarins suggest they can undergo oxidation by reacting with and neutralizing reactive oxygen species. tandfonline.com
In a related heterocyclic system, the oxidative treatment of a 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid (m-CPBA) resulted in an oxidative ring contraction to yield a sulfone product, 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. mdpi.com This complex transformation highlights that strong oxidizing agents can induce significant structural rearrangements in benzoyl-substituted heterocycles. mdpi.com
Reductive Transformations: While specific studies on the reductive transformations of 3-benzoyl-4-phenylcoumarin are not extensively detailed in the literature, the reactivity can be inferred from its functional groups. The benzoyl ketone is susceptible to reduction to a secondary alcohol using standard reducing agents like sodium borohydride. Similarly, the C3-C4 double bond of the α,β-unsaturated lactone system could potentially be reduced, for example, through catalytic hydrogenation, which would yield the corresponding dihydrocoumarin (B191007) derivative. The specific outcome would depend on the choice of reducing agent and reaction conditions.
Cycloaddition Reactions
The coumarin scaffold, particularly when substituted with electron-withdrawing groups, can participate as a 2π component in cycloaddition reactions. The C3-C4 double bond of the coumarin nucleus typically acts as the dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The reactivity of this double bond is influenced by the nature and position of its substituents.
In the case of "Coumarin, 3-benzoyl-4-phenyl-," the presence of the electron-withdrawing benzoyl group at the C3 position is expected to activate the C3-C4 double bond for cycloaddition reactions. While specific studies on the cycloaddition reactions of 3-benzoyl-4-phenylcoumarin are not extensively documented, research on analogous 3-acylcoumarins provides valuable insights into its potential reactivity.
For instance, studies on the thermal [4+2] cycloadditions of 3-acetylcoumarins with dienes such as 2,3-dimethyl-1,3-butadiene (B165502) have been reported to yield the corresponding tetrahydrodibenzo[b,d]pyran derivatives. These reactions demonstrate that the C3-C4 double bond of the coumarin can effectively act as a dienophile. nih.gov The reaction proceeds under solvent-free conditions, indicating a thermal cycloaddition pathway. nih.gov
The general scheme for a Diels-Alder reaction involving a 3-acylcoumarin is depicted below:
Table 1: Examples of Diels-Alder Reactions with 3-Acylcoumarins
| Diene | 3-Acylcoumarin Derivative | Reaction Conditions | Product | Reference |
| 2,3-Dimethyl-1,3-butadiene | 3-Acetylcoumarin | Thermal, solvent-free | (6aR,10aR)-rel-6a,7,10,10a-Tetrahydro-8,9-dimethyl-6-oxodibenzo[b,d]pyran derivative | nih.gov |
| 2,3-Dimethyl-1,3-butadiene | 3-Ethoxycarbonylcoumarin | Thermal, solvent-free | Corresponding tetrahydro-dibenzo[b,d]pyran derivative | nih.gov |
Furthermore, coumarin derivatives can also participate in 1,3-dipolar cycloaddition reactions, which are powerful methods for the synthesis of five-membered heterocyclic rings. wikipedia.orgslideshare.net In these reactions, the C3-C4 double bond of the coumarin can act as the dipolarophile, reacting with a 1,3-dipole such as a nitrile oxide, azide, or nitrone. While specific examples with 3-benzoyl-4-phenylcoumarin are scarce, the general reactivity of the coumarin scaffold suggests its potential to undergo such transformations.
Biotransformation Processes (e.g., glycosylation)
Biotransformation encompasses the metabolic processes by which living organisms modify chemical compounds. For coumarins, one of the significant biotransformation pathways is glycosylation, a process where a carbohydrate moiety is attached to the molecule. This process is typically catalyzed by a class of enzymes known as glycosyltransferases (GTs). Glycosylation can significantly alter the physicochemical properties of coumarins, including their solubility, stability, and biological activity.
In plants, coumarins are often found as glycosides, which are considered storage forms that can be hydrolyzed to release the active aglycone upon requirement. The glycosylation of coumarins is primarily carried out by UDP-glycosyltransferases (UGTs), which utilize uridine (B1682114) diphosphate (B83284) sugars (e.g., UDP-glucose) as the sugar donor. nih.gov
Research has shown that engineered C-glycosyltransferases are capable of catalyzing the C-glucosylation of diverse coumarin structures. nih.gov C-glycosylation, the formation of a C-C bond between the sugar and the aglycone, results in more stable glycosides compared to the more common O-glycosides. An engineered C-glycosyltransferase, MiCGTb-GAGM, has demonstrated robust C-glucosylation capability toward various coumarin derivatives. nih.gov
Furthermore, glycosyltransferases isolated from coumarin-rich medicinal herbs, such as Angelica decursiva, have been shown to catalyze the glycosylation of different coumarins and flavonoids, indicating a degree of substrate promiscuity. researchgate.net
The position of glycosylation on the coumarin ring can vary depending on the specific enzyme and the substitution pattern of the coumarin substrate. Hydroxyl groups on the coumarin scaffold are common sites for O-glycosylation. In the case of "Coumarin, 3-benzoyl-4-phenyl-," which lacks a free hydroxyl group in its core structure, glycosylation would likely require prior hydroxylation of the aromatic rings, a common phase I metabolic reaction. Alternatively, direct C-glycosylation on an activated carbon position could be a possibility, as demonstrated for other coumarins.
Table 2: Examples of Enzymatic Glycosylation of Coumarins
| Coumarin Substrate | Enzyme Type | Glycosylation Type | Product | Reference |
| Diverse coumarin derivatives | Engineered C-glycosyltransferase (MiCGTb-GAGM) | C-glucosylation | Coumarin C-glucosides | nih.gov |
| 5,7-Dihydroxycoumarin | C-glycosyltransferase from Angelica decursiva (AdCGT) | C-glycosylation | C6- and C8-glycosylated products | researchgate.net |
| Scopoletin | UDP-glycosyltransferase | O-glycosylation | Scopolin | nih.gov |
Structure Activity Relationships Sar in Mechanistic Contexts
Influence of 3-Benzoyl Substitution on Molecular Interactions
The 3-benzoyl group is a significant contributor to the molecular interactions of the parent coumarin (B35378). As a difunctional moiety, it possesses both electrophilic and nucleophilic properties that can be leveraged in the design of heterocyclic compounds. acgpubs.org The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within a receptor's binding site.
In studies on related compounds, the benzoyl group has been shown to interact directly with amino acid residues. For instance, in a study of 3-benzoyl-7-hydroxy-2H-chromen-2-one, molecular dynamics simulations revealed that the benzoyl group participates in van der Waals interactions within the active site of the human dipeptidyl peptidase III (hDPP III) enzyme. mdpi.com Furthermore, substitutions on the phenyl ring of the benzoyl group itself can modulate biological activity. Research on 3-benzoyl-4-hydroxylcoumarin derivatives demonstrated that altering substituents on this phenyl ring led to varied fungicidal activities, indicating that this part of the molecule is crucial for target interaction. nih.gov For example, a 3-(2-bromo-4-chlorobenzoyl)-4-hydroxylcoumarin analog showed optimal growth inhibition against certain fungi. nih.gov
Role of 4-Phenyl Group in Receptor Binding and Enzyme Inhibition Mechanisms
The phenyl group at the 4-position of the coumarin ring plays a pivotal role in defining the compound's specificity and affinity for biological targets. Its size and potential for out-of-plane configuration are key determinants of its biological effects. nih.gov The introduction of a substituent larger than a methyl group, such as a phenyl ring, at the C-4 position has been found to significantly enhance the binding affinity for estrogen receptors (ERs). nih.gov
In the context of enzyme inhibition, the 4-phenyl group's orientation is critical. A comparative study between 4-methyl and 4-phenyl substituted acetoxycoumarins found that the 4-phenyl derivatives exhibited significantly lower activity as substrates for the enzyme acetoxy drug: protein transacetylase (TAase). nih.gov This was attributed to the out-of-plane configuration of the C-4 phenyl ring, which likely hinders optimal binding or catalytic processing. nih.gov Conversely, this substitution pattern can be favorable for other targets; for instance, 4-phenyl substitution on the coumarin scaffold is considered more effective for the inhibition of monoamine oxidase A (MAO-A).
Positional Isomerism and Substituent Effects on Mechanistic Activity Profiles
The precise placement of aryl groups and other functional substituents on the coumarin scaffold dramatically influences the resulting mechanistic and activity profiles.
3-Aryl vs. 4-Aryl Isomerism: The positional isomerism of the phenyl group has a profound effect on enzyme selectivity. Structure-activity relationship studies have revealed that 3-phenyl substitution on coumarin derivatives tends to significantly enhance inhibition of monoamine oxidase B (MAO-B) and increase selectivity over MAO-A. In contrast, as noted previously, 4-phenyl substitution is more effective for MAO-A inhibition.
Substituent Effects: The addition of various functional groups to the 3-benzoyl-4-phenylcoumarin framework allows for the fine-tuning of its biological activity.
Hydroxyl Groups: Phenolic hydroxyl groups are often crucial for activity. They can act as both hydrogen bond donors and acceptors, significantly contributing to binding affinity. pjmhsonline.com In the case of 3-benzoylcoumarins, a hydroxyl group at the C-7 position was found to be a key feature for potent inhibition of hDPP III, with 3-benzoyl-7-hydroxy-2H-chromen-2-one showing an IC50 value of 1.10 μM, while the unsubstituted version had only weak activity. mdpi.com For 4-phenylcoumarins, the number and position of hydroxyl groups influence antioxidant activity, with 7,8-dihydroxy-4-phenyl coumarin demonstrating good antioxidant potential. nih.gov
Methoxy (B1213986) Groups: The methylation of hydroxyl groups to form methoxy substituents can alter a compound's properties, for example by increasing lipophilicity which may enhance cell penetration. pjmhsonline.com In the context of MAO-B inhibition, a methoxy group on the 3-phenyl ring of a coumarin derivative resulted in a compound with strong inhibitory activity. nih.gov
Benzoyl Groups: As a substituent, the benzoyl group itself can be modified to alter activity. Studies on 3-benzoyl-4-hydroxylcoumarin derivatives showed that adding electron-withdrawing groups like bromine and chlorine to the benzoyl moiety produced compounds with potent fungicidal activity. nih.gov
The following table summarizes the observed effects of various substituents on different coumarin scaffolds.
| Position of Substituent | Substituent | Scaffold | Observed Effect | Target/Activity |
| 3 | Phenyl | Coumarin | Enhanced MAO-B inhibition | Monoamine Oxidase B |
| 4 | Phenyl | Coumarin | More effective for MAO-A inhibition | Monoamine Oxidase A |
| 7 | Hydroxyl | 3-Benzoylcoumarin (B162544) | Potent inhibition | hDPP III |
| 7,8 | Dihydroxy | 4-Phenylcoumarin (B95950) | Good antioxidant activity | Antioxidant |
| 3'-position of 3-phenyl | Methoxy | Coumarin | Strong inhibitory activity | Monoamine Oxidase B |
| Benzoyl ring at C-3 | Bromo, Chloro | 3-Benzoyl-4-hydroxycoumarin | Potent fungicidal activity | Antifungal |
Conformational Dynamics and Their Impact on Molecular Recognition
The three-dimensional shape and flexibility of 3-benzoyl-4-phenylcoumarin are critical for its interaction with biological macromolecules. The rotational freedom of the 3-benzoyl and 4-phenyl substituent groups allows the molecule to adopt various conformations, and the energetically preferred conformation is key to fitting within a biological binding pocket.
Advanced Applications in Chemical Sciences
Applications in Materials Science
The unique photochemical and photophysical properties of the coumarin (B35378) scaffold make it a versatile building block for novel materials. The fluorescence, photoreactivity, and charge-transfer characteristics of coumarin derivatives are widely exploited in the development of functional polymers, electroluminescent devices, and nonlinear optical materials.
Coumarin derivatives are frequently incorporated into polymer structures to impart specific functions, such as photo-responsiveness and fluorescence. nih.gov They can be integrated into polymer chains through co-polymerization or used as pendants on a polymer backbone. nih.gov The fluorescence of the coumarin unit is sensitive to its local environment, making it a useful tool for studying polymer dynamics, solvent effects, and structural characterizations. nih.gov
Although polymers based specifically on 3-benzoyl-4-phenylcoumarin have not been detailed, the general strategy involves leveraging the coumarin core's properties. For instance, coumarins can act as photo-initiators or as reporters for radical reactions within polymer films. nih.gov The benzoyl and phenyl substituents on the target compound could enhance thermal stability and modify the photophysical response, making its potential incorporation into polymers for specialized optical or sensing applications an area ripe for exploration.
Coumarin derivatives are well-regarded for their high fluorescence quantum yields and excellent photostability, making them attractive candidates for emissive dopants in Organic Light-Emitting Diodes (OLEDs). researchgate.net Research has demonstrated that the 3-arylcoumarin scaffold can be a core component of efficient blue-light emitters.
A notable example is the derivative 3-(4-(anthracen-10-yl)phenyl)-benzo researchgate.netresearchgate.netcoumarin (APBC) , which, when used as a dopant in a Carbazole (CBP) host layer, produces a vibrant blue electroluminescence. researchgate.net The performance of an OLED device fabricated with this related 3-aryl benzocoumarin highlights the potential of this structural class. The introduction of a benzoyl group at the C3 position and a phenyl group at C4, as in the subject compound, would be expected to modulate the emission wavelength and device efficiency through its influence on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Table 1: Electroluminescence (EL) Performance of an OLED Device Using a Related 3-Arylcoumarin Derivative (APBC) as a Dopant.
| Device Structure | Dopant Concentration | Max. Luminous Efficiency (cd/A) | Max. Luminance (cd/m²) | External Quantum Efficiency (%) | Emission Color |
| ITO/2-TNATA/NPB/CBP:APBC/PBD/LiF/Al | 1.0 wt% | 2.3 | 5169 | 1.85 | Blue |
| Data sourced from a study on 3-(4-(anthracen-10-yl)phenyl)-benzo researchgate.netresearchgate.netcoumarin. researchgate.net |
Organic materials with significant third-order nonlinear optical (NLO) properties are crucial for developing future photonic technologies, including optical signal processing and ultrafast optical communications. mdpi.com Coumarin derivatives are a promising class of NLO materials due to their inherent charge-transfer characteristics, synthetic accessibility, and the ability to tune their properties through substitution. mdpi.commdpi.com
Theoretical studies using computational methods like CNDO/S-CI have been employed to predict the second-order hyperpolarizability (β), a key measure of NLO activity, for various coumarin derivatives. ustc.edu.cnustc.edu.cn These studies reveal a strong dependence of NLO properties on the nature and position of substituents. Generally, coumarins featuring an electron-donating group (EDG) at one end of the molecule and an electron-withdrawing group (EWG) at the other exhibit enhanced β values.
In 3-benzoyl-4-phenylcoumarin, the benzoyl group at the C3 position acts as an EWG. This, combined with the extended π-system provided by the phenyl group at C4 and the coumarin core, creates a molecular framework conducive to strong NLO effects. The table below illustrates how different substituents influence the calculated NLO properties of the coumarin scaffold.
Table 2: Calculated Second-Order Hyperpolarizability (β) for Various Substituted Coumarins.
| Compound | Substituent(s) | Calculated β value (a.u.) |
| 7-Hydroxy-4-methylcoumarin | C7: -OH (EDG), C4: -CH₃ | 10.04 |
| 7-Nitro-4-methylcoumarin | C7: -NO₂ (EWG), C4: -CH₃ | 9.07 |
| 7-Amino-4-methylcoumarin | C7: -NH₂ (EDG), C4: -CH₃ | 8.89 |
| 7-Methoxy-4-methylcoumarin | C7: -OCH₃ (EDG), C4: -CH₃ | 6.64 |
| Data from theoretical studies on substituted coumarins. ustc.edu.cn |
Analytical and Sensing Applications
The inherent fluorescence of the coumarin core is central to its application in analytical chemistry, where it serves as a robust platform for the design of sensitive and selective chemosensors and biosensors.
Coumarin-based fluorescent probes are widely developed for the detection of a variety of analytes, including metal ions, anions, and biologically relevant small molecules. rsc.org The sensing mechanism often relies on modulating the intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or Förster resonance energy transfer (FRET) processes of the coumarin fluorophore upon interaction with the target analyte. rsc.org
Substitutions at the C3 and C4 positions of the coumarin ring are particularly effective for tuning these photophysical properties. nih.gov The introduction of an electron-withdrawing group, such as the benzoyl group in 3-benzoyl-4-phenylcoumarin, can create a "push-pull" system that enhances ICT, often leading to desirable properties like large Stokes shifts and sensitivity to environmental polarity. nih.gov
A structurally related compound, 3-(2′-nitro vinyl)-4-phenylselenyl coumarin , has been developed as a fluorescent probe to distinguish between different biological thiols. nih.gov In this probe, the C3 and C4 substituents work in concert to provide both a reaction site and a signaling mechanism. The reaction of a thiol with the probe alters the electronic structure, leading to a distinct change in fluorescence emission and allowing for selective detection. nih.gov This example underscores the potential of the 3,4-disubstituted coumarin scaffold, including 3-benzoyl-4-phenylcoumarin, for creating sophisticated chemical sensors.
Table 3: Characteristics of a Fluorescent Probe Based on a Related 3,4-Disubstituted Coumarin Scaffold.
| Probe Name | Target Analytes | Sensing Mechanism | Emission Channels | Application |
| 3-(2′-nitro vinyl)-4-phenylselenyl coumarin | Cysteine/Homocysteine, Glutathione | Nucleophilic substitution followed by ICT modulation | Dual fluorescence channels | Biothiol detection |
| Data based on the research on a coumarin probe for distinguishing biothiols. nih.gov |
Beyond small molecule probes, coumarin derivatives are integrated into larger biosensing platforms for the detection of complex biological targets and for cellular imaging. nih.govrsc.org Their high quantum yields, photostability, and biological compatibility make them excellent fluorophores for these applications. unigoa.ac.in
For example, coumarin derivatives have been used as the reporting element in immunosensors. In one such platform, an optical biosensor based on surface plasmon resonance (SPR) was developed for the detection of 7-hydroxycoumarin, a metabolite of coumarin. dcu.ie In such systems, the coumarin moiety can be part of the antigen that is recognized by antibodies, or a fluorescently-labeled antibody could be used for detection.
Furthermore, the application of coumarin-based probes for imaging thiols within living cells has been successfully demonstrated. rsc.org Probes are designed to be cell-permeable and to exhibit a fluorescence turn-on response upon reacting with intracellular analytes. rsc.org Given a suitable photophysical profile, a functionalized derivative of 3-benzoyl-4-phenylcoumarin could potentially be employed as a fluorescent tag in microscopy or as the signaling component in enzyme-based or affinity-based biosensors for clinical diagnostics and biological research. nih.gov
Chemo/Optical Sensors
Coumarin-based fluorescent probes are widely utilized for the detection of various chemical species due to their high sensitivity, selectivity, and the modulation of their fluorescence upon interaction with analytes. rsc.orgnih.gov The sensing mechanism of these probes often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). rsc.org The structural features of 3-benzoyl-4-phenyl-coumarin, specifically the electron-withdrawing benzoyl group at the 3-position and the phenyl group at the 4-position, are expected to influence the ICT process, which is crucial for sensing applications.
While direct studies on 3-benzoyl-4-phenyl-coumarin as a chemo/optical sensor are not extensively documented, the broader family of coumarin derivatives has demonstrated significant potential. For instance, various coumarin-based sensors have been developed for the detection of metal ions (such as Cu²⁺, Hg²⁺, Mg²⁺, and Zn²⁺), anions, and biologically relevant small molecules. rsc.orgnih.govnih.gov The functionalization at the 3 and 7-positions of the coumarin ring is a common strategy to tune the sensor's selectivity and sensitivity. rsc.org
Research on related compounds, such as 3-cinnamoyl coumarins, has shown that modifications at the 3-position can yield fluorescent probes for nerve agent simulants, operating through fluorescence quenching upon exposure. mdpi.com Furthermore, theoretical studies on 3-(2′-nitro vinyl)-4-phenylselenyl coumarin have provided insights into the fluorescence sensing mechanism for distinguishing between different biothiols. nih.gov These examples suggest that the 3-benzoyl-4-phenyl-coumarin scaffold could be similarly functionalized to create novel chemo/optical sensors. The benzoyl and phenyl groups can be chemically modified to introduce specific recognition sites for target analytes, thereby enabling the design of highly selective and sensitive fluorescent probes.
Table 1: Examples of Coumarin Derivatives in Chemo/Optical Sensing
| Coumarin Derivative Family | Target Analyte | Sensing Mechanism | Reference |
| General Coumarin Probes | Metal Ions (Cu²⁺, Hg²⁺, etc.) | PET, ICT, FRET | rsc.orgnih.gov |
| 3-Cinnamoyl Coumarins | Nerve Agent Simulants | Fluorescence Quenching | mdpi.com |
| 3-(2′-nitro vinyl)-4-phenylselenyl coumarin | Biothiols (Cys/Hcy, GSH) | ICT | nih.gov |
Photoalignment of Liquid Crystalline Molecules
The precise control over the orientation of liquid crystal (LC) molecules is fundamental for the fabrication of liquid crystal displays (LCDs) and other electro-optic devices. Photoalignment has emerged as a non-contact alternative to the traditional mechanical rubbing method, offering advantages such as the avoidance of dust, electrostatic charges, and mechanical damage. ntnu.no Coumarin-containing polymers have been identified as promising materials for photoalignment layers. ntnu.noosti.gov
The mechanism of photoalignment using coumarin derivatives is based on the [2+2] cycloaddition reaction of the coumarin moieties upon exposure to linearly polarized UV light. ntnu.no This photochemical reaction leads to the formation of cyclobutane (B1203170) dimers. The anisotropic depletion of the coumarin monomers and the formation of oriented dimers create an anisotropic surface that directs the alignment of LC molecules. ntnu.no Initially, the LC molecules may align parallel to the polarization of the UV light, but as dimerization proceeds, a crossover to perpendicular alignment can occur. ntnu.no
While research on the specific use of 3-benzoyl-4-phenyl-coumarin in photoalignment is not widely available, studies on polymers containing the 4-phenylcoumarin (B95950) moiety have demonstrated their efficacy. For example, a study on poly(7-(4-vinylbenzyloxy)-4-phenylcoumarin) films showed that they could induce homogeneous planar LC alignment upon photoirradiation. elsevierpure.com The presence of the 4-phenyl group can influence the packing and orientation of the coumarin side chains, which in turn affects the anchoring energy and the quality of the LC alignment. elsevierpure.com The benzoyl group at the 3-position of the coumarin ring in 3-benzoyl-4-phenyl-coumarin could further modify the photoreactive and orientational properties of the resulting polymer, potentially offering a means to fine-tune the photoalignment characteristics.
Table 2: Research Findings on Coumarin-Based Photoalignment
| Polymer System | Alignment Behavior | Key Findings | Reference |
| Poly(7-(4-vinylbenzyloxy)coumarin) (P7COU#) | Homogeneous planar alignment | Anchoring energy is comparable to conventional polyimide. | elsevierpure.com |
| Poly(7-(4-vinylbenzyloxy)-4-phenylcoumarin) (P7COU4P#) | Homogeneous planar alignment | The structure and molar content of the coumarin side groups affect the LC aligning ability. | elsevierpure.com |
| General Coumarin-Containing Polymer Films | Crossover from parallel to perpendicular alignment | Dimerization of coumarin moieties drives the alignment process. | ntnu.no |
Q & A
Q. What are the common synthetic routes for preparing 3-benzoyl-4-phenylcoumarin, and what are their key challenges?
Methodological Answer: The synthesis of 3-benzoyl-4-phenylcoumarin typically employs classical methods such as the Pechmann reaction (condensation of phenols with β-ketoesters using protic/Lewis acids) or Friedel-Crafts acylation (using benzoyl chloride derivatives and AlCl₃ in nitrobenzene) . Key challenges include:
- Low yields (20–30%) in Pechmann reactions for non-phenolic substrates due to electronic deactivation .
- Regioselectivity issues in benzoylation steps, requiring precise stoichiometric control .
- Purification difficulties arising from byproducts in multi-step syntheses .
Optimization Strategies:
- Use microwave-assisted synthesis or ionic liquids to enhance reaction efficiency .
- Employ heterogeneous catalysts (e.g., zeolites) to improve selectivity .
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Pechmann Reaction | H₂SO₄, 80°C, 6h | 20–30% | |
| Friedel-Crafts Acylation | AlCl₃, nitrobenzene, 60°C, 3h | 15–36% | |
| Triazolyl Coupling | NaOAc, acetic acid, reflux | 50–70% |
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 3-benzoyl-4-phenylcoumarin?
Methodological Answer:
- ¹H/¹³C NMR :
- Coumarin core : Aromatic protons at δ 6.2–8.2 ppm (doublets for H-3/H-4), carbonyl (C=O) at ~160–165 ppm .
- Benzoyl/phenyl groups : Distinct splitting patterns for substituents (e.g., para-substituted phenyl at δ 7.5–7.8 ppm) .
- Mass Spectrometry (MS) :
- Molecular ion peak at m/z 298 (C₂₂H₁₄O₃⁺) with fragmentation patterns confirming benzoyl loss (m/z 105) .
Example Workflow:
Acquire ¹H NMR in CDCl₃ to resolve aromatic protons.
Use DEPT-135 to identify CH₂/CH₃ groups (absent in this planar structure).
Cross-validate with high-resolution MS (HRMS) for exact mass .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 3-benzoyl-4-phenylcoumarin?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models:
- Electron Distribution : Localized electron density on the carbonyl group and benzoyl moiety, enhancing electrophilic reactivity .
- Reactivity Sites : Fukui indices identify C-3 as nucleophilic (prone to substitution) and the benzoyl group as electrophilic .
- Spectroscopic Predictions : IR and NMR chemical shifts correlate with experimental data (error <5%) .
Workflow:
Optimize geometry at B3LYP/6-31G(d) level.
Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer.
Q. What experimental strategies resolve contradictions in reported biological activities of 3-benzoyl-4-phenylcoumarin derivatives?
Methodological Answer: Contradictions (e.g., strain-specific inhibition of P. aeruginosa virulence ) arise from:
- Strain Variability : Genetic differences in bacterial quorum-sensing pathways.
- Dose-Dependency : Non-linear responses at sub-inhibitory concentrations.
Resolution Strategies:
Standardized Assays : Use isogenic mutant strains to isolate target pathways .
Metabolomic Profiling : Compare intracellular coumarin accumulation using LC-MS .
Dose-Response Curves : Establish EC₅₀ values across ≥5 concentrations .
Q. How does substituent variation on the coumarin core affect bioactivity, and what methods establish structure-activity relationships (SAR)?
Methodological Answer:
- SAR Workflow :
Key Findings:
- Electron-withdrawing groups (e.g., -NO₂) at C-3 enhance antimicrobial activity .
- Bulky substituents at C-4 reduce solubility but improve target binding .
Q. What methodologies assess the hepatotoxicity of 3-benzoyl-4-phenylcoumarin in preclinical research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
